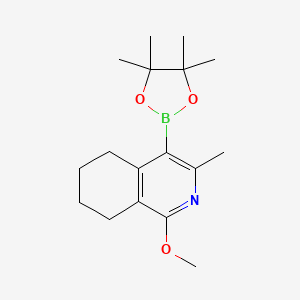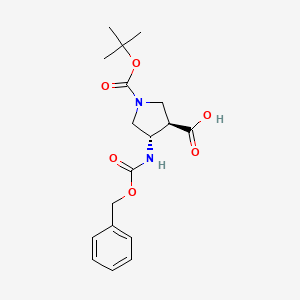![molecular formula C9H7BrN2O2 B1509515 Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1313410-86-4](/img/structure/B1509515.png)
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Descripción general
Descripción
“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
Imidazo[1,2-a]pyridine analogues have been synthesized using various methods. For instance, a library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction . Another method involves the formation of N-(Pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular formula of “Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is C9H7BrN2O2 . The InChI key is VFFFBWRUZMAHFS-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis
“Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate” is a solid substance . It has a molecular weight of 255.07 .Aplicaciones Científicas De Investigación
Application in Chemodivergent Synthesis
- Summary of the Application: This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions. 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results or Outcomes: The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
Application as Antituberculosis Agents
- Summary of the Application: Imidazo[1,2-a]pyridine analogues, such as Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Application in Solvent- and Catalyst-Free Synthesis
- Summary of the Application: This compound is used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines .
- Methods of Application: The synthesis involves a reaction under specific conditions without the use of solvents or catalysts .
- Results or Outcomes: The synthesis results in the formation of 7-Methyl-2-phenylimidazo[1,2-a]pyridine .
Application as a Pharmaceutical Intermediate
- Summary of the Application: Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is used as a pharmaceutical intermediate .
- Methods of Application: This compound is used in the synthesis of various pharmaceutical products .
- Results or Outcomes: The use of this compound as an intermediate can lead to the production of various pharmaceutical products .
Application in Radical Reactions
- Summary of the Application: Imidazo[1,2-a]pyridines, including Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate, are used in radical reactions .
- Methods of Application: These compounds are used in various radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
- Results or Outcomes: The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Application in Material Science
- Summary of the Application: Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
- Methods of Application: The specific methods of application in material science can vary widely depending on the specific use case .
- Results or Outcomes: The use of this compound in material science can lead to the development of various materials with unique properties .
Safety And Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANCORDURZOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736701 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
CAS RN |
1313410-86-4 | |
| Record name | Methyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1509445.png)





![1-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1509486.png)



![6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1509504.png)
![1-[4-Amino-3-(methyloxy)phenyl]-4-piperidinone](/img/structure/B1509505.png)